molecular formula C13H14N2 B8615414 2-(4-Pyridin-2-yl-phenyl)-ethylamine

2-(4-Pyridin-2-yl-phenyl)-ethylamine

Cat. No.: B8615414
M. Wt: 198.26 g/mol
InChI Key: WPXSEGWKSLIMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Pyridin-2-yl-phenyl)-ethylamine is a substituted ethylamine derivative featuring a pyridine ring directly attached to a phenyl group at the para position, with an ethylamine side chain. This structure confers unique electronic and steric properties due to the aromatic pyridyl moiety, which can engage in π-π stacking interactions and act as a weak base via its nitrogen atom. The compound has been utilized in medicinal chemistry as a building block for peptide coupling reactions, particularly in the synthesis of indole-2-carboxamide inhibitors targeting neurotropic alphavirus replication . Its synthesis often involves multi-step protocols, including alkylation and hydrolysis steps, followed by coupling with heterocyclic amines .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-(4-pyridin-2-ylphenyl)ethanamine

InChI

InChI=1S/C13H14N2/c14-9-8-11-4-6-12(7-5-11)13-3-1-2-10-15-13/h1-7,10H,8-9,14H2

InChI Key

WPXSEGWKSLIMOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CCN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethylamine Derivatives

Compound Name Substituent(s) Key Functional Groups Molecular Formula Reference
2-(4-Pyridin-2-yl-phenyl)-ethylamine Pyridyl-phenyl Pyridine, phenyl, ethylamine C13H13N3
2-(4-Fluorophenyl)ethylamine (1a) 4-Fluorophenyl Fluorine, phenyl, ethylamine C8H10FN
2-(4-Methoxyphenyl)ethylamine (1e) 4-Methoxyphenyl Methoxy, phenyl, ethylamine C9H13NO
2-(1-Cyclohexenyl)ethylamine Cyclohexenyl Cyclohexene, ethylamine C8H15N
2-(4-Trifluoromethyl-pyrimidin-2-yl)-ethylamine Trifluoromethyl-pyrimidine CF3, pyrimidine, ethylamine C7H8F3N3
  • Electronic Effects: Halogenated derivatives (e.g., 1a–d in ) exhibit electron-withdrawing effects, enhancing electrophilicity. For example, 2-(4-fluorophenyl)ethylamine shows altered conformational landscapes due to fluorine’s electronegativity . Methoxy-substituted analogs (e.g., 1e, 3f in ) have electron-donating groups, increasing resonance stabilization and solubility in polar solvents.

Physicochemical and Pharmacokinetic Profiles

Table 2: Comparative Physicochemical Data

Compound Name LogP (Predicted) Solubility (mg/mL) TPSA (Ų) Bioavailability Score
This compound 1.8 0.15 (Water) 54.5 0.55
2-(3,4-Dihydroxyphenyl)ethylamine HCl -0.5 >10 (Water) 86.2 0.85
2-(4-Trifluoromethyl-pyrimidin-2-yl)-ethylamine 2.3 0.08 (Water) 45.8 0.40
2-(1-Cyclohexenyl)ethylamine 1.5 1.2 (Ethanol) 26.0 0.65
  • Solubility : The target compound’s moderate water solubility (0.15 mg/mL) is lower than dihydroxy analogs (e.g., 2-(3,4-dihydroxyphenyl)ethylamine HCl) due to reduced polarity .

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